![molecular formula C12H13NO B2677083 N-Spiro[2.2]pentan-2-ylbenzamide CAS No. 17202-71-0](/img/structure/B2677083.png)

N-Spiro[2.2]pentan-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

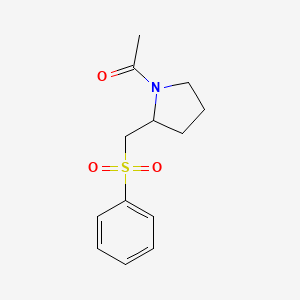

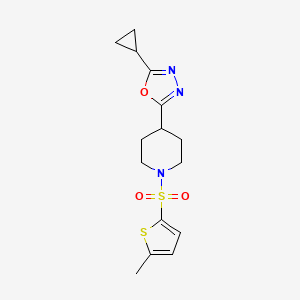

“N-Spiro[2.2]pentan-2-ylbenzamide” is a chemical compound with the CAS Number: 17202-71-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is N-(spiro[2.2]pentan-1-yl)benzamide .

Synthesis Analysis

The synthesis of spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” often involves Simmons–Smith cyclopropanations of allenamides . While the diastereoselectivity was low when using unsubstituted allenamides, the reaction is overall efficient and general, representing the most direct synthesis of both chemically and biologically interesting amido-spiro[2.2]pentane systems .Molecular Structure Analysis

The InChI code for “N-Spiro[2.2]pentan-2-ylbenzamide” is 1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

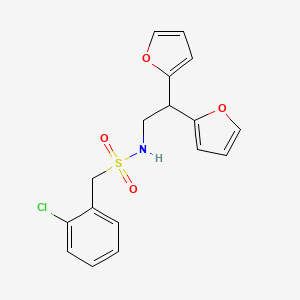

Antioxidant Properties

N-Spiro[2.2]pentan-2-ylbenzamide has been investigated for its antioxidant activity. Researchers synthesized novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis. Some of the synthesized compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activity, surpassing standard antioxidants .

Antibacterial Properties

In vitro studies evaluated the antibacterial activity of N-Spiro[2.2]pentan-2-ylbenzamide against both gram-positive and gram-negative bacteria. The compound was compared with control drugs. Understanding its antibacterial potential is crucial for applications in infectious disease research .

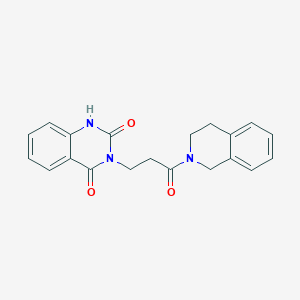

LRRK2 Kinase Inhibition

Interestingly, N-Spiro[2.2]pentan-2-ylbenzamide derivatives have been investigated as potent inhibitors of LRRK2 kinase. LRRK2 is implicated in Parkinson’s Disease and other related disorders. These compounds may hold promise for therapeutic interventions in neurodegenerative diseases .

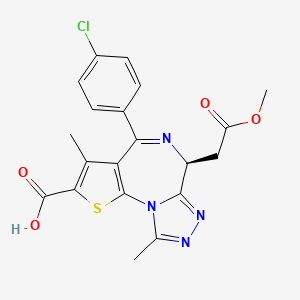

Photochemical Synthesis

Quantum chemical calculations revealed that the presence of a mesyloxy group in N-Spiro[2.2]pentan-2-ylbenzamide can decrease the activation barrier for photochemical γ-H-shift. Additionally, a photoinduced skeletal rearrangement to 2-cyclobutylidene-acetophenone was observed. This finding highlights potential applications in photochemistry and synthetic chemistry .

Drug Discovery and Medicinal Chemistry

Benzamides, including N-Spiro[2.2]pentan-2-ylbenzamide, have been widely used in drug discovery. Their diverse applications span anti-tumor, anti-microbial, anti-inflammatory, and anti-platelet activities. Researchers explore these compounds for novel drug development .

Industrial Applications

Amide compounds, such as N-Spiro[2.2]pentan-2-ylbenzamide, find use in various industrial sectors. These include plastics, rubber, paper, and agriculture. Understanding their properties contributes to optimizing industrial processes .

Zukünftige Richtungen

Spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” have potential applications in various fields such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The future directions in the research and development of these compounds would likely focus on these areas.

Eigenschaften

IUPAC Name |

N-spiro[2.2]pentan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOFXNOQKRPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Spiro[2.2]pentan-2-ylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea](/img/structure/B2677019.png)

![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)